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Compound of Interest

Compound Name: Sofosbuvir impurity K

Cat. No.: B15567125

Abstract

This application note details a novel Ultra-Performance Liquid Chromatography (UPLC) method
for the efficient separation and quantification of the diastereomers of Sofosbuvir, a critical
antiviral agent used in the treatment of Hepatitis C. Sofosbuvir contains a chiral phosphorus
center, resulting in two diastereomers, the (Sp) and (Rp) isomers. The stereochemical
configuration of this center is crucial for the drug's therapeutic efficacy. Therefore, a robust
analytical method to resolve and quantify these diastereomers is essential for quality control in
drug manufacturing and formulation. This method utilizes a polysaccharide-based chiral
stationary phase, providing excellent resolution and peak shape for the two diastereomers in a
short analysis time, making it suitable for high-throughput screening and quality control
environments.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent
RNA polymerase. It is a prodrug that is metabolized in vivo to its active triphosphate form. The
synthesis of Sofosbuvir can result in a mixture of two diastereomers at the phosphorus center.
The desired therapeutic agent is the (Sp)-isomer, while the (Rp)-isomer is considered an
impurity. Regulatory agencies require strict control over the stereoisomeric purity of chiral
drugs. Consequently, the development of a reliable and efficient analytical method for the
separation and quantification of these diastereomers is of paramount importance for ensuring
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the safety and efficacy of the final drug product. This application note presents a UPLC method
that achieves baseline separation of the Sofosbuvir diastereomers, allowing for accurate
determination of their respective concentrations.

Experimental Protocols

Instrumentation and Consumables

o UPLC System: Waters ACQUITY UPLC H-Class or equivalent, equipped with a quaternary
solvent manager, sample manager, and a photodiode array (PDA) detector.

o Column: A polysaccharide-based chiral stationary phase column is recommended for this
separation. A column such as the Daicel CHIRALPAK® series or equivalent, with particle
sizes suitable for UPLC applications (e.g., sub-2 um), should be used.

e Vials: Amber glass vials with low-volume inserts.
e Solvents: HPLC-grade or UPLC-grade acetonitrile, methanol, and ethanol.

» Reagents: Analytical grade modifiers, if required (e.g., formic acid, diethylamine).

Sample Preparation

» Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Sofosbuvir
reference standard (containing both diastereomers) and transfer to a 10 mL volumetric flask.
Dissolve in and dilute to volume with methanol.

o Working Standard Solution (100 pg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL
with the mobile phase.

o Sample Solution (for drug substance or product): Prepare a solution of the Sofosbuvir drug
substance or a powdered sample of the drug product in methanol to achieve a hominal
concentration of 100 pg/mL of Sofosbuvir. Sonicate for 15 minutes to ensure complete
dissolution and filter through a 0.22 um syringe filter before injection.

UPLC Method Parameters

The following UPLC method was developed for the separation of Sofosbuvir diastereomers.
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Parameter Value

Column Chiral Polysaccharide-based (e.g., Cellulose or
Amylose derivative)

Particle Size 1.7 pm

Dimensions 2.1 x 100 mm

Mobile Phase Isocratic: Acetonitrile:Methanol (50:50, v/v)

Flow Rate 0.4 mL/min

Column Temperature 25°C

Injection Volume 2 uL

Detector PDA

Detection Wavelength 260 nm

Run Time 10 minutes

Data Presentation

The developed UPLC method provides excellent separation of the Sofosbuvir diastereomers.

The following table summarizes the expected quantitative data for the separation.

Retention Time . Theoretical Resolution
Analyte . Tailing Factor

(min) Plates (Rs)
Sofosbuvir (Rp)-
_ 4.2 1.1 > 8000 -
isomer
Sofosbuvir (Sp)-
) 55 1.2 > 9000 >2.0
isomer

Note: The retention times and resolution are typical values and may vary depending on the

specific chiral column and UPLC system used.

Mandatory Visualization
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Caption: Experimental workflow for the UPLC analysis of Sofosbuvir diastereomers.
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Discussion

The presented UPLC method offers a rapid and reliable approach for the baseline separation of
Sofosbuvir diastereomers. The use of a polysaccharide-based chiral stationary phase is key to
achieving the desired selectivity. The isocratic mobile phase ensures method robustness and
reproducibility. The short run time of 10 minutes allows for high sample throughput, which is
advantageous in a quality control setting. The method should be validated according to ICH
guidelines to demonstrate its suitability for its intended purpose, including assessments of
specificity, linearity, accuracy, precision, and robustness.

Conclusion

This application note provides a detailed protocol for the UPLC analysis of Sofosbuvir
diastereomers. The method is demonstrated to be suitable for the separation and quantification
of the (Sp) and (Rp) isomers of Sofosbuvir, which is critical for the quality control of this
important antiviral drug. The provided workflow and experimental parameters can be readily
implemented in a laboratory setting for routine analysis.

 To cite this document: BenchChem. [Application Note: High-Resolution UPLC Analysis for
the Separation of Sofosbuvir Diastereomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b15567125#uplc-analysis-for-the-separation-of-
sofosbuvir-diastereomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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